

The Discovery and Development of HG-10-102-01: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of **HG-10-102-01**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a critical therapeutic target. **HG-10-102-01** emerged from early drug discovery efforts as a brain-penetrant compound with significant potential for PD research and as a foundational scaffold for developing next-generation therapeutics, including more advanced inhibitors and proteolysistargeting chimeras (PROTACs). This guide details the mechanism of action, key quantitative data, experimental protocols, and the scientific context of **HG-10-102-01**'s development.

Discovery and Rationale

HG-10-102-01 was first disclosed in 2012 by Choi et al. as a brain-penetrant LRRK2 inhibitor developed from an aminopyrimidine-based scaffold.[1][2] The discovery was driven by the pressing need for therapeutic agents that could target the kinase activity of LRRK2, which is often hyperactive in PD patients with LRRK2 mutations (e.g., G2019S).[3][4] Initially developed at the Dana-Farber Cancer Institute, Inc., **HG-10-102-01** is currently in the preclinical stage of development.[5] The primary goal was to create a potent, selective, and brain-penetrable small molecule to validate LRRK2 as a therapeutic target and to study its role in PD pathology.[6][7]

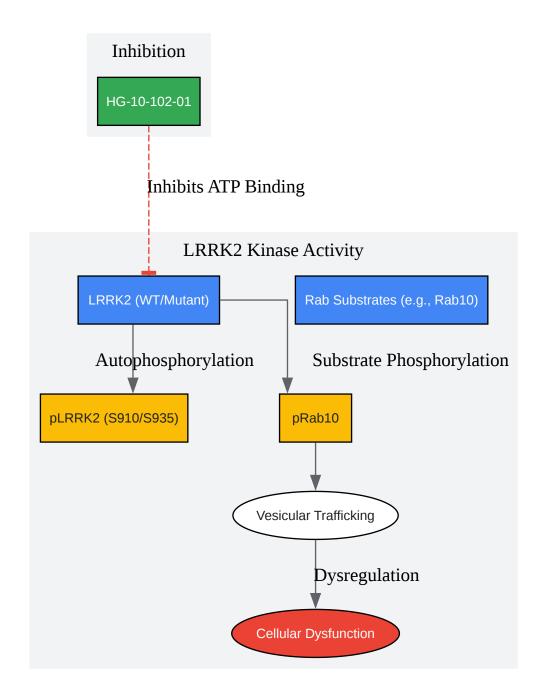


Mechanism of Action

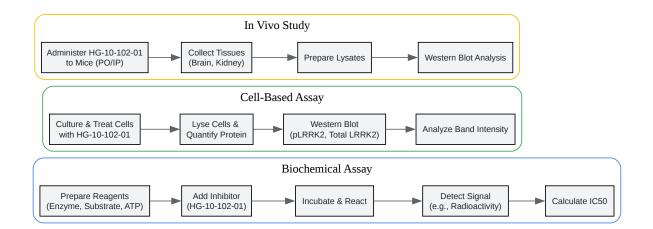
HG-10-102-01 functions as an ATP-competitive (Type I) kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain.[8][9] This action prevents the phosphorylation of LRRK2 itself (autophosphorylation) at key sites like Ser910 and Ser935, which are markers of LRRK2 kinase activity.[3] By inhibiting LRRK2, **HG-10-102-01** effectively blocks the downstream phosphorylation of its substrates, most notably Rab GTPases such as Rab10.[1][10] The phosphorylation of Rab proteins by LRRK2 is implicated in the regulation of vesicular trafficking, a cellular process often disrupted in Parkinson's disease.[1]

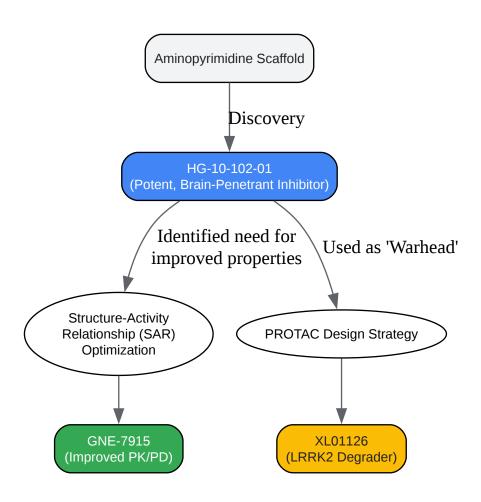
The signaling pathway affected by **HG-10-102-01** is illustrated below.











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